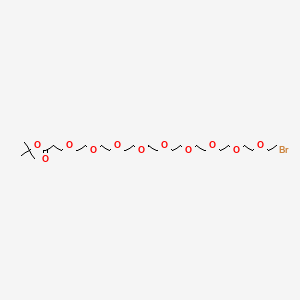

Bromo-PEG9-Boc

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C25H49BrO11 |

|---|---|

Molekulargewicht |

605.6 g/mol |

IUPAC-Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C25H49BrO11/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23H2,1-3H3 |

InChI-Schlüssel |

GDDGJLBRDYSTDT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bromo-PEG9-Boc: Structure, Properties, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG9-Boc, a heterobifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by co-opting the cell's natural ubiquitin-proteasome system. The linker component is critical to the success of a PROTAC, influencing its solubility, cell permeability, and the geometric arrangement of the ternary complex, which are all crucial for efficient protein degradation.[1][2][3]

Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal bromine atom and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG chain enhances the molecule's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[3][4] The terminal bromine and the Boc-protected amine provide orthogonal handles for sequential conjugation to a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Table 1: Chemical Properties of this compound (Extrapolated and Calculated)

| Property | Value | Source |

| Molecular Formula | C25H50BrNO11 | Calculated |

| Molecular Weight | 620.57 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or liquid | Inferred from shorter analogs |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and dichloromethane | Inferred from general PEG linker properties[4] |

For comparison, the properties of shorter, well-characterized analogs are presented in Table 2.

Table 2: Chemical Properties of Shorter Bromo-PEG-Boc Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Bromo-PEG3-Boc | C11H22BrNO4 | 312.20 | 165963-71-3[5][6] |

| Bromo-PEG4-Boc | C13H26BrNO5 | 356.25 | 1076199-21-7[7] |

Role in PROTAC Technology

PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[8][9] The linker is a critical determinant of the stability and conformation of this ternary complex. The length and flexibility of the PEG linker in this compound allow for the necessary spatial arrangement between the target protein and the E3 ligase to facilitate efficient ubiquitin transfer.[2]

The bifunctional nature of this compound allows for a modular and strategic synthesis of PROTACs. The bromine atom can undergo nucleophilic substitution with a suitable functional group on either the POI ligand or the E3 ligase ligand. Following this initial conjugation, the Boc protecting group on the amine can be removed under acidic conditions to allow for the coupling of the second ligand.

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following is a generalized protocol for the synthesis of a PROTAC using this compound. This protocol is based on established methods for PROTAC synthesis and should be optimized for specific ligands.[10]

General Synthesis of a PROTAC using this compound

Step 1: First Coupling Reaction (Nucleophilic Substitution)

This step involves the reaction of the bromo-functionalized end of the linker with a nucleophilic group (e.g., a phenol (B47542) or amine) on the first ligand (either the POI ligand or the E3 ligase ligand).

-

Materials:

-

Ligand 1 (containing a nucleophilic group) (1.0 eq)

-

This compound (1.2 eq)

-

A suitable base (e.g., K2CO3 or Cs2CO3) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve Ligand 1 in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and stir for 30 minutes at room temperature.

-

Add a solution of this compound in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Ligand 1-PEG9-Boc intermediate.

-

Step 2: Boc Deprotection

This step removes the Boc protecting group to expose the free amine for the second coupling reaction.

-

Materials:

-

Ligand 1-PEG9-Boc intermediate (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Ligand 1-PEG9-Boc intermediate in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine salt (Ligand 1-PEG9-NH2) is often used in the next step without further purification.

-

Step 3: Second Coupling Reaction (Amide Bond Formation)

This step involves the formation of an amide bond between the newly exposed amine on the linker and a carboxylic acid on the second ligand.

-

Materials:

-

Ligand 1-PEG9-NH2 intermediate (1.0 eq)

-

Ligand 2 (containing a carboxylic acid) (1.0 eq)

-

A peptide coupling reagent (e.g., HATU or HBTU) (1.2 eq)

-

A non-nucleophilic base (e.g., DIPEA) (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve Ligand 2 in anhydrous DMF under an inert atmosphere.

-

Add the peptide coupling reagent and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add a solution of the Ligand 1-PEG9-NH2 intermediate in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

-

The following diagram illustrates a typical experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its polyethylene glycol chain imparts favorable physicochemical properties, while its orthogonal reactive ends allow for a modular and efficient synthetic strategy. The length of the PEG chain is a critical parameter that often requires optimization for each specific target and E3 ligase pair to achieve maximal degradation efficacy. As the field of targeted protein degradation continues to expand, the rational design and application of linkers like this compound will remain a cornerstone of developing novel and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | C13H26BrNO5 | CID 29974540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Strategic Role of the Boc Protecting Group in Bromo-PEG9-Boc: A Technical Guide for Advanced Bioconjugation

For Immediate Release

A Deep Dive into the Functionality of Bromo-PEG9-Boc for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of this compound, a heterobifunctional linker critical in the field of bioconjugation and drug development, with a particular focus on its use in Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Architectural Significance of this compound

This compound is a versatile chemical tool designed for the precise and controlled linkage of two different molecular entities. Its structure comprises three key components: a bromo group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This strategic design allows for a sequential and controlled conjugation strategy, making it an invaluable asset in the synthesis of complex biomolecules. The PEG spacer enhances solubility and provides flexibility, while the terminal reactive groups—the bromo and the Boc-protected amine—offer orthogonal reactivity for stepwise conjugation.

The Core Function of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its primary function in this compound is to mask the reactivity of the terminal amine, preventing it from participating in undesired side reactions during the initial conjugation step involving the bromo group. The Boc group is stable under a wide range of reaction conditions, including those typically used for nucleophilic substitution at the bromo-end of the molecule.

The removal of the Boc group is typically achieved under acidic conditions, which cleaves the carbamate (B1207046) to reveal the free amine. This unmasking step allows for the subsequent conjugation of a second molecule of interest. This controlled, stepwise approach is fundamental to the synthesis of precisely defined bioconjugates.

The Role of the Bromo Group and PEG Spacer

The bromo group serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the efficient attachment of the linker to a variety of nucleophiles, such as phenols, thiols, and amines, which are commonly found on proteins and other biomolecules.

The polyethylene glycol (PEG) spacer, consisting of nine ethylene (B1197577) glycol units, imparts several desirable properties. It enhances the aqueous solubility of the resulting conjugate, which is often a challenge with large, hydrophobic biomolecules. The flexibility of the PEG chain can also be advantageous in applications like PROTACs, where it allows the two ends of the chimera to adopt an optimal orientation for inducing protein-protein interactions.

Application in PROTAC Synthesis: An Experimental Workflow

A prime application of this compound is in the synthesis of PROTACs. These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The synthesis typically involves a three-step process:

-

Conjugation of the first ligand: The bromo-end of the linker reacts with a ligand for the target protein.

-

Deprotection of the Boc group: The Boc group is removed to expose the amine.

-

Conjugation of the second ligand: The newly freed amine is coupled to a ligand for the E3 ligase.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of a PROTAC using this compound or a similar linker. Optimization may be required for specific substrates.

Protocol 1: Nucleophilic Substitution of the Bromo Group

This protocol describes the reaction of the bromo-end of the linker with a phenolic hydroxyl group on a target protein ligand.

Reagents and Materials:

-

This compound

-

Target protein ligand with a phenolic hydroxyl group

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (3.0 eq) and stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF.

-

Heat the reaction mixture to 60°C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the ligand-PEG9-Boc conjugate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free amine.

Reagents and Materials:

-

Ligand-PEG9-Boc conjugate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Ligand-PEG9-Boc conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate the residue with toluene (3x) to ensure complete removal of TFA.

-

The resulting amine (as a TFA salt) is often used in the next step without further purification.

Protocol 3: Amide Coupling

This protocol describes the coupling of the deprotected amine with an E3 ligase ligand containing a carboxylic acid.

Reagents and Materials:

-

Ligand-PEG9-NH₂ (as TFA salt)

-

E3 ligase ligand with a carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of the Ligand-PEG9-NH₂ (TFA salt, 1.1 eq) in anhydrous DMF.

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data

While specific yields for reactions involving this compound are highly substrate-dependent, the following tables provide representative data for the key transformations based on similar heterobifunctional PEG linkers reported in the literature and general laboratory experience.

Table 1: Representative Yields for Nucleophilic Substitution on Bromo-PEG Linkers

| Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenol | Target Ligand | K₂CO₃ | DMF | 60 | 16 | 60-85 |

| Thiol | Cysteine derivative | DIPEA | DMF | 25 | 4 | 70-90 |

| Amine | Aniline derivative | K₂CO₃ | DMF | 80 | 24 | 50-75 |

Table 2: Comparison of Boc Deprotection Methods for PEGylated Amines

| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| 20% TFA | DCM | 25 | 1-2 | >95 | Standard, efficient method. |

| 50% TFA | DCM | 25 | 0.5-1 | >95 | Faster reaction time. |

| 4M HCl | Dioxane | 25 | 2-4 | >95 | Alternative to TFA. |

Logical Relationships in PROTAC Synthesis

The synthesis of a PROTAC using a heterobifunctional linker like this compound follows a clear logical progression. The orthogonality of the reactive groups is key to the successful and controlled assembly of the final molecule.

Conclusion

The Boc protecting group in this compound plays a pivotal role in enabling a controlled and stepwise approach to the synthesis of complex bioconjugates. Its stability under various reaction conditions and its facile removal under acidic conditions make it an ideal choice for masking the reactivity of the terminal amine. This, combined with the reactivity of the bromo group and the beneficial properties of the PEG spacer, establishes this compound as a powerful tool for researchers and drug development professionals in the creation of next-generation therapeutics like PROTACs.

An In-Depth Technical Guide to the Mechanism and Application of Bromo-PEG9-Boc in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bromo-PEG9-Boc, a heterobifunctional linker widely utilized in bioconjugation and a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the mechanism of action of its constituent parts: the thiol-reactive bromo group, the nine-unit polyethylene (B3416737) glycol (PEG) spacer, and the acid-labile tert-butyloxycarbonyl (Boc) protected amine. We present detailed experimental protocols for a two-step bioconjugation strategy, methods for characterization, and quantitative data to inform experimental design. Furthermore, this guide illustrates the application of such linkers in targeted protein degradation, using a PROTAC targeting the estrogen receptor signaling pathway as a case study.

Introduction to this compound

This compound is a versatile chemical tool designed for the precise and stable linkage of biomolecules. Its heterobifunctional nature allows for the sequential conjugation of two different molecules, making it particularly valuable in the construction of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs. The structure of this compound comprises three key functional components:

-

Bromo Group: An alkyl bromide that serves as a reactive handle for covalent modification of thiol-containing molecules, such as proteins or peptides bearing cysteine residues.

-

PEG9 Linker: A hydrophilic spacer consisting of nine ethylene (B1197577) glycol units. The PEG linker enhances the solubility and bioavailability of the resulting conjugate, reduces immunogenicity, and provides a flexible connection between the conjugated molecules.[1][2]

-

Boc-Protected Amine: A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group prevents the amine from reacting prematurely and can be selectively removed under acidic conditions to reveal the amine for subsequent conjugation reactions.

Mechanism of Action in Bioconjugation

The utility of this compound in bioconjugation stems from a two-step sequential reaction strategy. This approach allows for controlled and specific labeling of biomolecules.

Step 1: Thiol-Alkylation via the Bromo Group

The primary reaction involves the nucleophilic attack of a deprotonated thiol (thiolate) on the electrophilic carbon of the bromo group, proceeding via an SN2 mechanism. This reaction forms a stable thioether bond, covalently linking the PEG linker to the thiol-containing molecule.

Key Reaction Parameters:

-

pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of bromoacetyl groups with cysteine residues is typically between 7.5 and 8.5. At this pH, a significant portion of the cysteine thiol groups (pKa ≈ 8.3) are deprotonated to the more nucleophilic thiolate anion, accelerating the reaction rate.

-

Selectivity: While the bromoacetyl group shows a preference for thiols, side reactions with other nucleophilic amino acid residues like histidine and lysine (B10760008) can occur, particularly at higher pH values (pH > 9.0).

-

Stability: The resulting thioether bond is generally stable under physiological conditions, providing a durable linkage for the bioconjugate.[3][4]

Step 2: Boc Deprotection and Amine-Mediated Conjugation

Following the initial conjugation to a thiol-containing molecule, the Boc protecting group is removed to expose the terminal primary amine. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). The deprotected amine is then available for a second conjugation reaction, often an amide bond formation with a carboxylic acid-containing molecule.

Key Reaction Parameters:

-

Deprotection: The Boc group is readily cleaved in the presence of strong acids like TFA, often in a solvent such as dichloromethane (B109758) (DCM). The reaction is typically rapid, proceeding at room temperature.[1][5]

-

Amide Bond Formation: The newly exposed amine can be coupled to a carboxylic acid using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

Quantitative Data

While specific kinetic and yield data for this compound are not extensively published, the following table summarizes representative data for similar bromoacetyl and thioether chemistries to guide experimental design.

| Parameter | Value/Range | Conditions | Notes |

| Reaction Yield (Thiol-Alkylation) | Typically > 80% | pH 7.5-8.5, Room Temp, 1-2h | Yield is dependent on protein concentration, stoichiometry of the linker, and accessibility of the thiol. |

| Second-Order Rate Constant (k₂) for Bromoacetyl with Cysteine | ~10 - 100 M⁻¹s⁻¹ | pH 7.4 | The rate is highly dependent on the pKa of the specific cysteine residue. |

| Thioether Bond Stability (Half-life) | Very Stable | Physiological pH (7.4) | The thioether bond is generally considered stable, though some studies suggest potential for slow exchange with other thiols in vivo.[6][7] |

| Boc Deprotection Yield | Quantitative | TFA/DCM, Room Temp, 30-60 min | Reaction is typically high-yielding and clean.[1] |

| Amide Bond Formation Yield | > 70% | HATU/DIPEA, Room Temp, 2-4h | Yield can be optimized by adjusting coupling reagent stoichiometry and reaction time. |

Experimental Protocols

The following protocols provide a general framework for a two-step bioconjugation using this compound. Optimization may be required for specific applications.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

Materials:

-

Thiol-containing protein (e.g., a cysteine-engineered antibody or protein)

-

This compound

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Solution: 1 M N-acetyl-L-cysteine in reaction buffer

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour at room temperature.

-

Remove the reducing agent using a desalting column equilibrated with Reaction Buffer.

-

-

Linker Preparation:

-

Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Add a 100-fold molar excess of the Quenching Solution to the reaction mixture to react with any unreacted this compound. Incubate for 15 minutes.

-

-

Purification:

-

Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

Collect the protein-containing fractions.

-

Protocol 2: Boc Deprotection and Second Conjugation

Materials:

-

Purified Protein-PEG9-NHBoc conjugate

-

Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization Buffer: 100 mM sodium phosphate, pH 8.0

-

Carboxylic acid-containing molecule for conjugation

-

Coupling Reagents: HATU and DIPEA in anhydrous DMF

-

Desalting column or dialysis equipment

Procedure:

-

Boc Deprotection:

-

Lyophilize the purified Protein-PEG9-NHBoc conjugate to remove the aqueous buffer.

-

Resuspend the lyophilized conjugate in the Deprotection Solution and incubate for 30-60 minutes at room temperature.

-

Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

Resuspend the deprotected protein in Neutralization Buffer.

-

-

Second Conjugation (Amide Bond Formation):

-

Prepare a stock solution of the carboxylic acid-containing molecule, HATU, and DIPEA in anhydrous DMF.

-

Add a 10- to 50-fold molar excess of the activated carboxylic acid solution to the deprotected protein solution.

-

Incubate for 2-4 hours at room temperature with gentle mixing.

-

-

Purification:

-

Purify the final bioconjugate using a desalting column or dialysis to remove excess reagents.

-

Application in PROTACs: Targeting Estrogen Receptor Signaling

A prominent application of heterobifunctional linkers like this compound is in the synthesis of PROTACs. PROTACs are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.

Case Study: PROTAC Targeting Estrogen Receptor (ER)

In many breast cancers, the estrogen receptor (ER) signaling pathway is a key driver of tumor growth.[2][8] PROTACs have been developed to target and degrade the ER, offering a novel therapeutic strategy. A PROTAC targeting ER typically consists of:

-

A ligand that binds to the ER.

-

A ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).

-

A linker, such as one derived from this compound, connecting the two ligands.

Mechanism of Action:

The PROTAC molecule forms a ternary complex with the ER and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the ER. The poly-ubiquitinated ER is then recognized and degraded by the proteasome, effectively downregulating the ER signaling pathway and inhibiting cancer cell proliferation.[2][8]

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the creation of complex and functional biomolecules. Its well-defined reactive ends, coupled with the beneficial properties of the PEG linker, make it an ideal choice for applications ranging from basic research to drug development. A thorough understanding of its mechanism of action and the optimization of reaction protocols are crucial for its successful implementation in the synthesis of next-generation bioconjugates and targeted therapeutics like PROTACs.

References

- 1. benchchem.com [benchchem.com]

- 2. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Navigating the Physicochemical Landscape of Bromo-PEG9-Boc: A Technical Guide to Solubility and Stability

For researchers, scientists, and drug development professionals, understanding the fundamental properties of bifunctional linkers is paramount for the successful design and execution of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the solubility and stability of Bromo-PEG9-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker integral to the advancement of targeted protein degradation.

This guide synthesizes available data and established scientific principles to provide a robust framework for handling, formulating, and deploying this compound in research and development settings. All quantitative data is presented in clear, structured tables, and detailed experimental protocols are provided for key analytical procedures.

Core Physicochemical Properties

This compound is a molecule comprised of a nine-unit polyethylene glycol chain functionalized with a terminal bromo group and a tert-butyloxycarbonyl (Boc)-protected amine. This structure imparts specific solubility and stability characteristics that are critical to its application.

| Property | Value/Characteristic | Source |

| Molecular Formula | C25H49BrNO11 | [1] |

| Molecular Weight | 605.55 g/mol | [1] |

| Appearance | White to off-white powder or wax-like solid | [2] |

| General Class | Heterobifunctional PEG Linker | [3][4] |

Solubility Profile

The solubility of this compound is dictated by the interplay of its hydrophilic PEG backbone and its more hydrophobic terminal groups. While specific quantitative solubility data for this compound is not extensively published, a qualitative and predictive assessment can be made based on the known properties of its constituent parts and similar molecules.

Qualitative Solubility:

Polyethylene glycol and its derivatives are known for their broad solubility in a range of solvents. The presence of the PEG chain in this compound suggests good solubility in water and many common organic solvents.

Expected Solubility in Common Solvents:

Based on the general solubility of PEG derivatives, this compound is anticipated to be soluble in the following solvents. It is important to note that the Boc and bromo functional groups may influence the exact solubility limits compared to an unmodified PEG chain.

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The hydrophilic nature of the PEG chain promotes aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent suitable for dissolving PEGylated molecules. |

| Dichloromethane (DCM) | Soluble | A chlorinated solvent in which many organic compounds, including PEGs, are soluble. |

| Acetonitrile (ACN) | Soluble | A polar aprotic solvent commonly used in chromatography for PEG-containing molecules. |

| Ethanol | Soluble | A polar protic solvent that can dissolve many PEG derivatives. |

| Toluene | Less Soluble | A non-polar aromatic solvent; solubility may be limited but can be increased with heating. |

| Diethyl Ether | Not Soluble | A non-polar solvent in which PEGs are generally insoluble. |

Stability Characteristics

The stability of this compound is a critical consideration for its storage, handling, and use in experimental settings. The primary points of potential degradation are the Boc-protected amine, the carbon-bromine bond, and the PEG backbone itself.

Stability of the Boc Protecting Group:

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under a variety of conditions.

-

Basic and Nucleophilic Conditions: The Boc group is generally stable to most bases and nucleophiles.

-

Acidic Conditions: The Boc group is labile to strong acidic conditions and can be cleaved to reveal the free amine. Trifluoroacetic acid (TFA) is commonly used for this deprotection. While stable in mildly acidic conditions for short periods (e.g., 0.1% TFA in HPLC eluents), prolonged exposure or concentration of the acid can lead to deprotection.

Stability of the Bromo Group and PEG Backbone:

The bromo group is a good leaving group and can be susceptible to nucleophilic substitution. The PEG backbone, while generally stable, can undergo oxidative degradation.

-

Hydrolytic Stability: The ether linkages of the PEG backbone are generally stable to hydrolysis under neutral and mildly acidic or basic conditions. The carbon-bromine bond is also relatively stable to hydrolysis under standard conditions but can be displaced by strong nucleophiles.

-

Oxidative Stability: The PEG chain can be susceptible to oxidative degradation, which can be initiated by heat, light, or the presence of transition metals. This process can lead to chain cleavage and the formation of impurities.

-

Thermal Stability: PEG compounds are generally stable to heat, but prolonged exposure to high temperatures, especially in the presence of oxygen, can accelerate degradation.

-

Photostability: Exposure to light, particularly UV radiation, can potentially initiate radical degradation of the PEG chain.

Storage Recommendations:

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a freezer at -20°C or lower for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Light: Protect from light by storing in an amber vial or in the dark.

-

Moisture: PEGs are hygroscopic and should be protected from moisture.

Experimental Protocols

To aid researchers in verifying the solubility and stability of this compound for their specific applications, the following detailed experimental protocols are provided.

Protocol 1: Determination of Quantitative Solubility

This protocol outlines a method for determining the saturation solubility of this compound in a given solvent using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), a technique well-suited for quantifying compounds like PEGs that lack a strong UV chromophore.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, DCM, ACN)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

HPLC system with a CAD detector

-

Appropriate HPLC column (e.g., C18 for reversed-phase)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

Centrifuge the saturated solution to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC-CAD method.

-

-

HPLC-CAD Analysis:

-

Develop an HPLC-CAD method for the quantification of this compound. This will involve optimizing the mobile phase, gradient, flow rate, and CAD settings.

-

Prepare a calibration curve using accurately weighed standards of this compound.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

-

Data Analysis:

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

-

Calculate the saturation solubility in the original solvent, accounting for the dilution factor. Report the solubility in mg/mL or mol/L.

-

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This helps to identify potential degradation pathways and critical stability factors.

Materials:

-

This compound

-

Solutions for stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H2O2

-

-

High-purity water (for control and thermal stress)

-

Suitable organic solvent (e.g., acetonitrile) for stock solution

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a suitable detector (e.g., CAD, MS)

-

pH meter

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

-

Application of Stress Conditions:

-

For each condition, mix an aliquot of the stock solution with the stress solution in a vial.

-

Acidic/Basic Hydrolysis: Incubate samples with 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C).

-

Oxidation: Incubate the sample with 3% H2O2 at room temperature.

-

Thermal Stress: Incubate the sample in high-purity water at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the sample in a photostability chamber according to ICH guidelines.

-

Control: Keep a sample in high-purity water at room temperature, protected from light.

-

-

Time Points and Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact compound from its degradation products).

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point for each stress condition.

-

Identify and, if possible, characterize any major degradation products using mass spectrometry (MS).

-

Determine the degradation rate under each condition.

-

Conclusion

This compound is a versatile heterobifunctional linker with a favorable solubility profile in a wide range of solvents commonly used in bioconjugation and drug development. Its stability is generally robust under standard laboratory conditions, with the primary sensitivities being strong acids (which can cleave the Boc group) and potentially oxidative environments. By understanding these physicochemical properties and employing the detailed analytical protocols provided, researchers can confidently utilize this compound in their synthetic strategies, ensuring the integrity and desired functionality of their final constructs. This knowledge is crucial for the development of next-generation therapeutics that rely on precise molecular engineering.

References

An In-depth Technical Guide to Bromo-PEG9-Boc for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Bromo-PEG9-Boc

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, co-opts the cell's own machinery to eliminate it entirely. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]

A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase.[3][4]

This compound is a versatile, high-purity chemical linker widely utilized in the synthesis of PROTACs. It belongs to the polyethylene (B3416737) glycol (PEG) class of linkers, which are favored for their ability to enhance the aqueous solubility and improve the pharmacokinetic properties of the resulting PROTAC molecule.[5] The "Bromo" group provides a reactive handle for conjugation to one of the PROTAC's ligands, while the "Boc" (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a controlled, stepwise synthesis. The PEG9 designation indicates a chain of nine repeating ethylene (B1197577) glycol units, providing a specific length and flexibility that can be crucial for optimal ternary complex formation.

This technical guide will provide an in-depth overview of the application of this compound in the development of PROTACs, including synthetic protocols, methods for biological evaluation, and a discussion of the relevant signaling pathways.

Core Concepts: The PROTAC Mechanism of Action

The mechanism of action of a PROTAC can be visualized as a catalytic cycle that hijacks the cell's ubiquitin-proteasome system (UPS).

Data Presentation: Quantitative Analysis of a Representative PROTAC

Table 1: In Vitro Degradation of BRD4 by PROTAC-X

| Cell Line | DC50 (nM) | Dmax (%) |

| HEK293 | 5 | >95 |

| HeLa | 8 | >90 |

| MDA-MB-231 | 12 | >95 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Selectivity Profile of PROTAC-X

| Protein | DC50 (nM) in HEK293 cells |

| BRD4 | 5 |

| BRD2 | 50 |

| BRD3 | 75 |

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of PROTACs. The following protocols provide a framework for the key experiments involved in developing a PROTAC using a linker such as one derived from this compound.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes a general method for coupling a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) to an amine-functionalized PEG linker, followed by deprotection and coupling to the second ligand.

Step 1: Coupling of Ligand A-COOH with Amine-PEG-Boc

-

Dissolve Ligand A-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add Amine-PEG-Boc (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Ligand A-PEG-Boc.

Step 2: Boc Deprotection

-

Dissolve the Ligand A-PEG-Boc intermediate in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Step 3: Coupling of Ligand B-COOH to the Deprotected Intermediate

-

Dissolve Ligand B-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

-

Add the deprotected Ligand A-PEG-Amine intermediate (1.1 eq) to the reaction mixture.

-

Stir at room temperature overnight.

-

Purify the final PROTAC using flash column chromatography or preparative HPLC.

Protocol 2: Western Blot Analysis of Protein Degradation

This protocol is used to quantify the levels of the target protein in cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

-

Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and denature them by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

The androgen receptor (AR) is a key driver of prostate cancer, and a prominent target for PROTAC-mediated degradation.

Experimental Workflow for PROTAC Evaluation

A systematic workflow is crucial for the efficient evaluation of newly synthesized PROTACs.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs, offering a balance of hydrophilicity, defined length, and synthetic tractability. The rational design of the linker is a critical aspect of PROTAC development, and the principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers working in the exciting field of targeted protein degradation. The continued exploration of novel linkers and a deeper understanding of the structure-activity relationships governing ternary complex formation will undoubtedly lead to the development of next-generation protein degraders with enhanced therapeutic potential.

References

Unveiling the Versatility of Bromo-PEG9-Boc: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Bifunctional Nature of Bromo-PEG9-Boc for Advanced Drug Development

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the core characteristics and applications of this compound. This heterobifunctional linker has emerged as a critical tool in the synthesis of complex biomolecules, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Attributes of this compound

This compound is a molecule meticulously designed with two distinct reactive termini, separated by a nine-unit polyethylene (B3416737) glycol (PEG) chain. This unique architecture imparts a combination of desirable properties essential for the construction of sophisticated therapeutic agents.

At one end, a bromo group serves as a versatile reactive handle. It readily participates in nucleophilic substitution reactions, making it an excellent choice for conjugation to molecules bearing thiol or amine functionalities.[1] This reactivity is fundamental to its role in linking to targeting ligands or protein surfaces.

At the opposite end, a primary amine is protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is renowned for its stability under a wide range of reaction conditions, yet it can be selectively and cleanly removed under acidic conditions to liberate the free amine.[2] This feature allows for a sequential and controlled conjugation strategy, preventing unwanted side reactions.

The central PEG9 linker is not merely a spacer. Its hydrophilic nature significantly enhances the aqueous solubility and reduces the aggregation of the resulting conjugate, which are often challenges encountered with hydrophobic drug molecules.[3] The flexibility of the PEG chain also plays a crucial role in optimizing the spatial orientation between the two conjugated entities, which is paramount for biological activity, particularly in the formation of the ternary complex in PROTACs.

Physicochemical Properties

While a comprehensive experimental dataset for this compound is not publicly available, its physicochemical properties can be reliably predicted based on its constituent parts and data from structurally analogous molecules.

| Property | Value (Predicted/Reported) |

| Molecular Formula | C25H49BrO11 |

| Molecular Weight | 605.55 g/mol |

| Appearance | Colorless to light yellow oil or solid |

| Solubility | Expected to be soluble in a wide range of polar organic solvents such as DMSO, DMF, and chlorinated solvents like dichloromethane.[3] Limited solubility in non-polar organic solvents and water. |

| Storage | Store at -20°C for long-term stability. |

Key Applications in Drug Development

The bifunctional nature of this compound makes it an ideal linker for the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4]

In a typical PROTAC synthesis, the bromo end of the linker can be conjugated to a ligand that binds to the target protein of interest (POI). Following this, the Boc protecting group is removed to expose the amine, which is then coupled to a ligand that recruits an E3 ubiquitin ligase. The resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimization may be required for specific substrates.

Boc Deprotection

Objective: To remove the Boc protecting group to expose the primary amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen or Argon source

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a solution of 20-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.

-

The resulting amine (as a TFA salt) can often be used in the next step without further purification.

Conjugation to a Thiol-Containing Molecule (e.g., Cysteine on a Protein)

Objective: To form a stable thioether bond between the bromo group of the linker and a thiol.

Materials:

-

This compound

-

Thiol-containing molecule

-

Aprotic polar solvent (e.g., DMF or DMSO)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the thiol-containing molecule in the chosen solvent under an inert atmosphere.

-

Add a slight excess of DIPEA to the solution.

-

Add this compound (1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60°C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be purified by an appropriate method, such as preparative HPLC.

Amide Bond Formation with the Deprotected Amine

Objective: To couple the free amine of the deprotected linker with a carboxylic acid-containing molecule.

Materials:

-

Deprotected Bromo-PEG9-Amine (TFA salt)

-

Carboxylic acid-containing molecule

-

Coupling agent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous polar aprotic solvent (e.g., DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the carboxylic acid-containing molecule in anhydrous DMF under an inert atmosphere.

-

Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected Bromo-PEG9-Amine in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, the product can be purified by preparative HPLC.

Visualizing Workflows and Pathways

To further aid in the conceptualization of the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).

Caption: A typical experimental workflow for the synthesis of a PROTAC using this compound.

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound stands out as a highly valuable and versatile tool in the modern drug discovery landscape. Its well-defined bifunctional nature, coupled with the beneficial properties of the PEG linker, provides a robust platform for the rational design and synthesis of next-generation therapeutics like PROTACs and ADCs. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the full potential of this powerful chemical entity.

References

The Strategic Application of Bromo-PEG9-Boc in PROTAC Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. The design of these heterobifunctional molecules, which consist of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is a complex process where the linker plays a pivotal role. Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers are frequently employed to enhance solubility, improve cell permeability, and optimize the ternary complex formation essential for protein degradation. This technical guide focuses on the application of Bromo-PEG9-Boc, a bifunctional PEG linker, in the synthesis of PROTACs. We will provide a detailed overview of its role, a generalizable synthetic protocol, and the underlying principles of PROTAC action, supplemented with data presentation tables and process diagrams to facilitate understanding and application in a research setting.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations.

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency of ubiquitination and subsequent degradation.[3] PEG linkers, such as this compound, are particularly valuable due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the often large and hydrophobic PROTAC molecules.[4][5]

The this compound linker offers two key functionalities for sequential PROTAC synthesis:

-

A terminal bromide , which serves as a reactive electrophile for alkylation of nucleophilic moieties on a warhead or E3 ligase ligand.

-

A Boc-protected terminal amine , which provides an orthogonal handle for subsequent coupling to the other half of the PROTAC molecule after deprotection.

Core Principles of PROTAC Synthesis Using this compound

The synthesis of a PROTAC using this compound typically follows a modular, two-step approach. This strategy allows for the convergent assembly of the final molecule from three components: the POI ligand (warhead), the E3 ligase ligand, and the this compound linker.

The general workflow can be summarized as follows:

-

Step 1: Linker Conjugation to the First Ligand. The bromo-terminus of the linker is reacted with a nucleophilic group (e.g., a phenol (B47542) or amine) on either the POI ligand or the E3 ligase ligand. This is typically an SN2 reaction.

-

Step 2: Boc Deprotection. The tert-Butyloxycarbonyl (Boc) protecting group on the other end of the linker is removed, usually under acidic conditions, to reveal a primary amine.

-

Step 3: Final Coupling Reaction. The newly exposed amine is then coupled with the remaining ligand (which must have a suitable functional group, such as a carboxylic acid) via an amide bond formation reaction.

This synthetic strategy is illustrated in the workflow diagram below.

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Detailed Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

Materials and Reagents

| Reagent/Material | Purpose |

| (+)-JQ1 | POI Ligand (Warhead) |

| This compound | Linker |

| Pomalidomide (B1683931) | E3 Ligase Ligand |

| Potassium Carbonate (K2CO3) | Base for Alkylation |

| Anhydrous Dimethylformamide (DMF) | Solvent |

| Dichloromethane (DCM) | Solvent |

| Trifluoroacetic Acid (TFA) | Acid for Boc Deprotection |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Amide Coupling Reagent |

| DIPEA (N,N-Diisopropylethylamine) | Base for Amide Coupling |

| Ethyl Acetate (B1210297), Water, Brine | Solvents for Workup |

| Anhydrous Sodium Sulfate (Na2SO4) | Drying Agent |

| Silica (B1680970) Gel | Stationary Phase for Chromatography |

Step-by-Step Synthesis

Step 1: Synthesis of JQ1-PEG9-Boc Intermediate

This step involves the nucleophilic substitution of the bromide on the PEG linker with the phenolic hydroxyl group of JQ1.

-

To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG9-Boc intermediate.

Step 2: Boc Deprotection of JQ1-PEG9-Boc Intermediate

-

Dissolve the JQ1-PEG9-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA. The resulting amine intermediate (as a TFA salt) is used in the next step without further purification.

Step 3: Synthesis of the Final PROTAC

-

To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.

-

Add a solution of the amine intermediate from Step 2 (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC.

Characterization and Data Presentation

The successful synthesis of the final PROTAC and its intermediates would be confirmed by standard analytical techniques. The expected data is summarized in the table below.

| Compound | Analytical Technique | Expected Observations |

| JQ1-PEG9-Boc Intermediate | 1H NMR, 13C NMR | Peaks corresponding to both JQ1 and the Boc-PEG linker. |

| HRMS | Accurate mass corresponding to the molecular formula. | |

| Final PROTAC | 1H NMR, 13C NMR | Peaks corresponding to JQ1, the PEG linker, and pomalidomide. |

| HRMS | Accurate mass corresponding to the molecular formula. | |

| Preparative HPLC | A single major peak indicating high purity. |

PROTAC Mechanism of Action and Evaluation

The ultimate goal of PROTAC synthesis is to produce a molecule that can effectively induce the degradation of the target protein. The mechanism of action and key evaluation parameters are outlined below.

Signaling Pathway Diagram

The following diagram illustrates the catalytic cycle of a PROTAC.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Key Quantitative Parameters for PROTAC Evaluation

Once synthesized, the efficacy of a PROTAC is assessed using various biochemical and cellular assays. The key quantitative parameters are summarized in the table below.

| Parameter | Definition | Typical Assay |

| Binding Affinity (Kd) | The equilibrium dissociation constant, measuring the binding strength of the PROTAC to the POI and the E3 ligase independently. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |

| Ternary Complex Affinity (α) | A measure of the cooperativity of ternary complex formation. α > 1 indicates positive cooperativity. | ITC, SPR |

| DC50 | The concentration of PROTAC required to degrade 50% of the target protein in cells. | Western Blot, In-Cell Western, Mass Spectrometry |

| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | Western Blot, In-Cell Western, Mass Spectrometry |

| Degradation Rate (kdeg) | The rate at which the target protein is degraded. | Time-course Western Blot |

Conclusion

This compound is a versatile and valuable building block for the modular synthesis of PROTACs. Its bifunctional nature, combining a reactive bromide with a protected amine, allows for a straightforward and sequential approach to constructing these complex heterobifunctional molecules. The incorporation of the nine-unit PEG chain is intended to confer favorable physicochemical properties, such as enhanced solubility, which is a common challenge in PROTAC development. While specific examples of PROTACs utilizing this compound are not prevalent in the current literature, the detailed synthetic protocols available for closely related linkers provide a clear and adaptable roadmap for its use. By understanding the principles of PROTAC synthesis and the key parameters for their evaluation, researchers can effectively leverage linkers like this compound to develop novel and potent protein degraders.

References

- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Bromo-PEG9-Boc as a Chemical Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG9-Boc is a heterobifunctional chemical linker that has emerged as a critical tool in the development of targeted therapeutics, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its key features, chemical properties, and applications, with a focus on its role in bioconjugation and the synthesis of advanced drug modalities. The unique combination of a reactive bromo group, a flexible and biocompatible polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine makes this linker a versatile component for conjugating different molecular entities with precision and control.

The bromo group allows for efficient reaction with nucleophiles, particularly thiols, making it ideal for conjugation to cysteine residues in proteins or other thiol-containing molecules. The PEG9 spacer enhances aqueous solubility, reduces non-specific binding, and provides optimal spatial orientation between the conjugated molecules. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for orthogonal deprotection and subsequent conjugation to a second molecule of interest, a crucial feature for the stepwise synthesis of complex biomolecules like PROTACs and antibody-drug conjugates (ADCs).

Core Features and Chemical Properties

The utility of this compound as a linker is defined by its distinct chemical moieties. Understanding these features is essential for its effective application in research and drug development.

Quantitative Data

While specific data for this compound can vary slightly between suppliers, the following table summarizes typical quantitative information. Researchers should always refer to the certificate of analysis provided by the manufacturer for lot-specific data.

| Property | Value | Source/Notes |

| Molecular Weight | ~577.5 g/mol | Calculated based on chemical structure. |

| Purity | ≥95% | Typically determined by HPLC and/or NMR analysis.[][2] |

| PEG Chain Length (n) | 9 | Refers to the number of ethylene (B1197577) glycol units. |

| Appearance | Colorless to pale yellow oil or solid | Visual inspection. |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General solubility for similar PEG linkers. |

| Storage Conditions | 2-8°C or -20°C for long-term storage | Recommended for maintaining chemical stability.[] |

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in bioconjugation and PROTAC synthesis. These are representative procedures and may require optimization for specific molecules and experimental setups.

Protocol 1: Conjugation of this compound to a Thiol-Containing Molecule

This protocol describes the reaction of the bromo group of the linker with a thiol group on a protein (e.g., a cysteine residue) or a small molecule.

Materials:

-

Thiol-containing molecule (protein, peptide, or small molecule)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing agent (if needed for protein disulfide bond reduction, e.g., TCEP)

-

Organic co-solvent (e.g., DMSO or DMF)

-

Quenching reagent (e.g., N-acetylcysteine or β-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography for proteins, or HPLC for small molecules)

Procedure:

-

Preparation of the Thiol-Containing Molecule:

-

If working with a protein with accessible cysteine residues, ensure it is in a reduced state. If necessary, treat the protein with a 2-10 molar excess of TCEP in the reaction buffer for 30-60 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column.

-

Dissolve the thiol-containing small molecule in the reaction buffer, with a minimal amount of organic co-solvent if needed for solubility.

-

-

Conjugation Reaction:

-

Immediately after preparing the thiol-containing molecule, add a 1.5 to 5-fold molar excess of this compound. The this compound should be pre-dissolved in a small amount of DMSO or DMF.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction progress can be monitored by LC-MS.

-

-

Quenching the Reaction:

-

Add a 10 to 20-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the resulting conjugate using an appropriate method. For proteins, size-exclusion chromatography is effective in separating the labeled protein from unreacted linker and quenching reagent. For small molecules, preparative HPLC is typically used.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the product using techniques such as LC-MS to verify the mass of the conjugate and SDS-PAGE (for proteins) to observe the shift in molecular weight.

-

Protocol 2: Synthesis of a PROTAC using a this compound Linker

This protocol outlines a two-step process for synthesizing a PROTAC, starting with the conjugation of a protein of interest (POI) ligand to the this compound linker, followed by deprotection and conjugation to an E3 ligase ligand.

Step 1: Conjugation of POI Ligand to this compound

-

This step follows the same procedure as Protocol 1 , where the POI ligand contains a thiol group that reacts with the bromo group of the linker.

Step 2: Boc Deprotection and Conjugation to E3 Ligase Ligand

Materials:

-

POI Ligand-PEG9-Boc conjugate (from Step 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

E3 ligase ligand with a carboxylic acid functionality

-

Peptide coupling reagents (e.g., HATU or HBTU)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Preparative HPLC system

Procedure:

-

Boc Deprotection:

-

Dissolve the POI Ligand-PEG9-Boc conjugate in a 1:1 mixture of DCM and TFA.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine will be a TFA salt.

-

-

Amide Coupling to E3 Ligase Ligand:

-

In a separate flask, dissolve the E3 ligase ligand (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Dissolve the deprotected POI Ligand-PEG9-NH2 TFA salt (1.1 eq) in anhydrous DMF and add it to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

-

-

Purification of the Final PROTAC:

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.

-

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex biological processes and experimental workflows involving this compound. The following are Graphviz (DOT language) scripts to generate such diagrams.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway of a PROTAC molecule in inducing targeted protein degradation.

References

The Role of Bromo-PEG9-Boc in Driving Protein Ubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. The architecture of a PROTAC is modular, consisting of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.

Core Concepts: The PROTAC Mechanism of Action

PROTACs function as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.